Product packaging for Octafluorocyclopentene(Cat. No.:CAS No. 559-40-0)

Octafluorocyclopentene

Cat. No.: B1204224
CAS No.: 559-40-0
M. Wt: 212.04 g/mol
InChI Key: YBMDPYAEZDJWNY-UHFFFAOYSA-N
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Description

Contextualizing Octafluorocyclopentene within Perfluorinated Cyclic Olefins

In comparison to other cyclic olefin polymers (COPs) and cyclic olefin copolymers (COCs), which are valued for their transparency, low density, and heat resistance, fluorinated versions exhibit enhanced properties. dcu.iepolysciences.comresearchgate.net The introduction of fluorine into the polymer structure can lead to lower dielectric constants, reduced water absorption, and improved gas separation capabilities. researchgate.netnih.gov this compound stands out within this class due to the reactivity conferred by its double bond, making it a valuable monomer for the synthesis of advanced polymers. researchgate.netrsc.org

Table 1: Comparison of this compound with other Perfluorinated Compounds

Compound Formula Key Characteristics Primary Applications
This compound C₅F₈ Reactive double bond, high thermal stability. github.com Monomer for fluoropolymers, etching gas in semiconductors. researchgate.netpmarketresearch.com
Octafluorocyclobutane (B90634) C₄F₈ Saturated, chemically inert. Refrigerant, etchant.
Hexafluoropropene C₃F₆ Linear perfluoroalkene, readily polymerizes. Comonomer in fluoroelastomers.
Polytetrafluoroethylene (PTFE) (C₂F₄)n Highly inert, low friction. rsc.org Non-stick coatings, seals.

Historical Trajectories and Milestones in this compound Research

The synthesis of this compound has evolved over time, with early methods often involving multi-step processes. A historical approach involved a four-step synthesis with lower yields (30-40%) and significant solvent waste. More recent advancements have focused on a more efficient two-step chlorination-fluorination route, starting from octachlorocyclopentene (B1218754). This newer method offers higher yields (45-55%) and reduced raw material costs and solvent waste.

A significant milestone in OFCP research was the exploration of its reactivity, particularly in nucleophilic substitution reactions. Early work established that the vinylic fluorine atoms are susceptible to displacement. rsc.org Subsequent research demonstrated that OFCP can undergo multiple substitutions, acting as a tetrafunctional monomer. researchgate.netrsc.org This discovery opened the door to the synthesis of complex structures like ladder polymers. researchgate.netrsc.org The use of flow microreactors has further refined the synthesis of derivatives, allowing for highly controlled and selective reactions. nih.gov

Fundamental Research Questions and Theoretical Frameworks

The study of this compound raises several fundamental research questions. A key area of investigation is the origin of its polyelectrophilicity, which refers to its ability to react with multiple nucleophiles. nsf.govacs.org Theoretical studies, often employing density functional theory (DFT), are used to understand the electronic structure and reactivity of OFCP. acs.orgmdpi.com These calculations help to explain the regioselectivity of nucleophilic attacks, where certain fluorine atoms are more readily substituted than others. acs.orgrsc.org

Another area of theoretical interest is its behavior in cycloaddition reactions. mdpi.com While this compound is reported to be unreactive in some 1,3-dipolar cycloaddition reactions under certain conditions, its potential for other types of cycloadditions remains an area of study. researchgate.netthieme-connect.com Understanding the thermodynamics and kinetics of these reactions is crucial for predicting and controlling the formation of new cyclic compounds. mdpi.com

Significance of this compound in Contemporary Fluorine Chemistry

This compound is a significant building block in modern fluorine chemistry due to its versatile reactivity. rsc.org It serves as a key intermediate in the synthesis of a wide range of fluorine-containing molecules, from specialty polymers to complex organic compounds. solubilityofthings.comrsc.org

Its primary significance lies in its role as a monomer. The ability of OFCP to undergo stepwise nucleophilic substitution allows for the creation of soluble, microporous ladder polymers. researchgate.netrsc.org These polymers have potential applications in gas separation and as materials with tunable surface areas. researchgate.netrsc.org

Furthermore, OFCP is crucial in the electronics industry, where it is used as an etching gas in the manufacturing of semiconductors. pmarketresearch.com Its properties allow for precise patterning, which is essential for creating smaller and more efficient electronic components. pmarketresearch.com The demand for high-purity OFCP (99.9% and 99.99%) reflects its importance in these high-tech applications. github.com The compound is also used to synthesize photochromic materials and other advanced materials for optoelectronic devices. tcichemicals.comtcichemicals.comnih.gov

Table 2: Key Properties of this compound

Property Value
IUPAC Name 1,2,3,3,4,4,5,5-octafluorocyclopentene
CAS Number 559-40-0
Molecular Formula C₅F₈ nih.gov
Molecular Weight 212.04 g/mol nih.gov
Boiling Point ~27-30 °C
Density ~1.58-1.64 g/cm³
Appearance Colorless liquid solubilityofthings.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5F8 B1204224 Octafluorocyclopentene CAS No. 559-40-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,3,3,4,4,5,5-octafluorocyclopentene
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InChI

InChI=1S/C5F8/c6-1-2(7)4(10,11)5(12,13)3(1,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YBMDPYAEZDJWNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(C(C1(F)F)(F)F)(F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5F8
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DSSTOX Substance ID

DTXSID7073193
Record name Octafluorocyclopentene
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Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

559-40-0
Record name Perfluorocyclopentene
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Record name Octafluorocyclopentene
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Record name Cyclopentene, 1,2,3,3,4,4,5,5-octafluoro-
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Record name OCTAFLUOROCYCLOPENTENE
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Synthetic Methodologies and Precursor Chemistry of Octafluorocyclopentene

Established Synthesis Routes for Octafluorocyclopentene

The traditional and most common methods for synthesizing this compound primarily involve the fluorination of chlorinated precursors. These routes have been the backbone of OFCP production for decades, though they are not without their challenges, particularly when scaling up for industrial manufacturing.

Fluorination of Chlorinated Cyclopentene (B43876) Derivatives

The cornerstone of established this compound synthesis is the halogen exchange reaction, where chlorine atoms in a cyclopentene derivative are substituted with fluorine atoms. patsnap.comgoogle.com A prevalent method starts with octachlorocyclopentene (B1218754), which is reacted with a fluorinating agent, typically anhydrous potassium fluoride (B91410) (KF), to yield this compound. psu.edu

Chlorination: The synthesis often begins with a less halogenated starting material like cyclopentene. google.com Through a series of chlorination reactions, often initiated by radicals, the cyclopentene ring is progressively chlorinated. This can involve multiple steps, starting with the formation of 1,2-dichlorocyclopentane (B80874) and proceeding to 1,2,3,4-tetrachlorocyclopentane at elevated temperatures (around 70°C), eventually leading to the formation of octachlorocyclopentene at even higher temperatures (180-210°C). google.com

Fluorination: The resulting octachlorocyclopentene is then subjected to fluorination. This substitution reaction is typically carried out in a polar aprotic solvent, such as sulfolane, at high temperatures (140–210°C). google.com The use of a solvent is crucial for facilitating the reaction between the solid potassium fluoride and the organic substrate. The crude product, a mixture with varying purity (50-80%), is then purified by fractional distillation to obtain high-purity this compound.

Another established route involves the reductive dechlorination of 1,2-dichlorooctafluorocyclopentane. wipo.int This two-step process begins with the fluorination of 1,2-dichlorocyclopentane to produce 1,2-dichlorooctafluorocyclopentane. This intermediate is then treated with a reductive dechlorination reagent in a polar solvent to yield this compound. wipo.int This method is noted for its milder reaction conditions, avoiding the high temperatures and pressures associated with other routes. wipo.int

Starting MaterialReagentsKey IntermediatesProductReference
CyclopenteneCl₂, KF1,2-dichlorocyclopentane, 1,2,3,4-tetrachlorocyclopentane, OctachlorocyclopenteneThis compound google.com
1,2-dichlorocyclopentaneF₂, Reductive dechlorination reagent1,2-dichlorooctafluorocyclopentaneThis compound wipo.int
OctachlorocyclopenteneKF-This compound psu.edu
1-chloroheptafluorocyclopenteneAlkali metal fluoride (e.g., KF)-This compound google.comgoogle.com
DichlorohexafluorocyclopenteneAnhydrous hydrogen fluoride1-chloroheptafluorocyclopenteneThis compound patsnap.com

Industrial Scale-Up Considerations and Challenges in this compound Production

Transitioning from laboratory-scale synthesis to industrial production of this compound presents several significant challenges. A primary concern is the management of highly exothermic reactions, particularly during the chlorination and fluorination steps. Inadequate heat transfer can lead to localized "hot spots," resulting in unwanted side reactions and a decrease in product yield and purity. Therefore, precise temperature control is critical for safe and efficient large-scale production.

The separation and purification of the final product also pose difficulties. Due to its low boiling point (approximately 27°C), this compound requires cold-trapping during distillation to prevent losses due to volatilization. Achieving the high purity required for applications in the electronics industry (often >99%) demands sophisticated and costly purification techniques. google.com

Advanced Synthetic Approaches and Process Optimization for this compound

In response to the challenges of traditional methods, researchers are actively developing more efficient, cost-effective, and environmentally friendly approaches to synthesize this compound. These advanced methodologies focus on improving catalytic systems, utilizing novel reactor technologies, and incorporating the principles of green chemistry.

Catalytic Fluorination Methodologies (e.g., Cr/Mg catalysts)

A significant advancement in this compound synthesis is the development of catalytic gas-phase fluorination. This approach aims to replace the stoichiometric use of fluorinating agents like KF with more efficient catalytic systems. One promising method employs a chromium-magnesium (Cr/Mg) catalyst for the vapor-phase fluorination of chlorinated cyclopentene derivatives. patsnap.com

In this process, a precursor such as 1,2-dichlorohexafluorocyclopentene (B1213219) is reacted with anhydrous hydrogen fluoride (HF) in a tubular reactor packed with the Cr/Mg catalyst. patsnap.com The catalyst, typically prepared by precipitating chromium and magnesium salts, is activated with a mixture of HF and hydrogen gas. patsnap.com This method can achieve high purity (>95%) in a single step, significantly simplifying the production process and reducing solvent waste. The use of heterogeneous catalysts like Cr/Mg offers several advantages, including easier separation from the reaction mixture and the potential for catalyst regeneration and reuse. kaist.ac.krpsu.edukiche.or.krresearchgate.netresearchgate.net

Research into these catalysts focuses on optimizing the composition (e.g., Cr:Mg ratio) and preparation conditions (e.g., calcination temperature, pH of precipitation) to maximize catalytic activity and longevity. patsnap.compsu.edu The Lewis acidity of the catalyst sites is believed to play a crucial role in the fluorination reaction. kaist.ac.krpsu.edu

Continuous Flow Microreactor Synthesis Techniques

Continuous flow microreactor technology offers a paradigm shift in the synthesis of this compound and other fine chemicals. nih.govresearchgate.netlabmate.com This technology utilizes micro-scale channels that provide superior control over reaction parameters such as temperature, pressure, and mixing. nih.govlabunlimited.combeilstein-journals.org For the synthesis of this compound, microreactors can be particularly beneficial for managing the highly exothermic nature of fluorination reactions, ensuring enhanced safety and improved product selectivity. nih.gov

The high surface-area-to-volume ratio in microreactors allows for rapid heat dissipation, preventing the formation of hot spots and minimizing the generation of byproducts. nih.govlabunlimited.com This precise temperature control can lead to higher yields and purities compared to traditional batch reactors. nih.gov

Furthermore, flow microreactors enable the rapid screening of reaction conditions and catalysts, accelerating process optimization. nih.gov The modular nature of these systems also allows for easy scalability by operating multiple reactors in parallel. labmate.comlabunlimited.com While the application of continuous flow synthesis to this compound production is still an emerging area, it holds significant promise for developing more efficient, safer, and scalable manufacturing processes. nih.govresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of new synthetic routes for this compound. marketresearchintellect.compatsnap.compmarketresearch.comacs.org The goal is to develop more sustainable processes that minimize waste, reduce energy consumption, and use less hazardous materials. beilstein-journals.orgacs.org

One key aspect is the development of solvent-free or solvent-minimized reaction conditions. The catalytic gas-phase fluorination described earlier is a prime example, as it eliminates the need for solvents like sulfolane, thereby reducing waste and simplifying the purification process. patsnap.com

Another green chemistry approach involves the use of reductive dechlorination, which can operate under milder conditions and generate fewer hazardous byproducts compared to high-temperature fluorination methods. wipo.int The use of recyclable catalysts and the development of processes with high atom economy are also central to making this compound synthesis more sustainable. acs.orgresearchgate.netmdpi.com

The development of "zero pollution" production methods is a key goal. patsnap.com This involves creating closed-loop systems where unreacted materials are recycled, and byproducts are minimized or converted into useful substances. patsnap.com Innovations in this area are crucial for the long-term viability and environmental acceptance of this compound production. marketresearchintellect.compmarketresearch.com

Derivatization Pathways and Building Block Synthesis from this compound

This compound (OFCP) serves as a versatile and highly reactive building block in fluoropolymer chemistry and complex molecule synthesis. Its polyelectrophilic nature, stemming from the electron-deficient double bond, facilitates facile nucleophilic addition-elimination reactions. rsc.org This reactivity allows for single or double substitution at the vinylic positions, depending on the reaction conditions and the nucleophile's stoichiometry. rsc.orgwikipedia.org The primary mechanism involves the attack of a nucleophile on the perfluorocycloalkene (PFCA) ring, which generates a carbanion intermediate that subsequently eliminates a fluoride ion. wikipedia.org This predictable reactivity makes OFCP a valuable precursor for creating a diverse range of fluorinated molecules.

Synthesis of Fluorinated Monomers and Oligomers

The reactivity of this compound with various nucleophiles has been extensively leveraged to synthesize a wide array of fluorinated monomers and oligomers, which are precursors to high-performance polymers.

A significant application of OFCP is in the synthesis of perfluorocyclopentenyl (PFCP) aryl ether polymers . These are prepared through a step-growth polycondensation reaction between OFCP and various commercial bisphenols, typically in the presence of a base like triethylamine. acs.orgresearchgate.net Model studies have shown that the second nucleophilic substitution on the OFCP ring occurs rapidly, leading to the formation of linear homopolymers and copolymers without significant side products. acs.org This method allows for the creation of a new class of semifluorinated polymers with notable thermal stability and, in some cases, high crystallinity. researchgate.net

OFCP is also a key component in the synthesis of monomers for fluorinated silicones . In one approach, OFCP acts as a coupling reagent in regio-controlled addition-elimination reactions with bisphenols or alkyldiols, followed by reaction with eugenol (B1671780) to produce terminally unsaturated monomers. rsc.orgnih.gov These high-molecular-weight monomers can then undergo platinum-catalyzed hydrosilylation with hydride-terminated polydimethylsiloxane (B3030410) (PDMS) oligomers to yield segmented fluorosilicones, which are of interest as next-generation lubricants. rsc.orgnih.gov

Furthermore, OFCP has been utilized to create monomers for other advanced polymer systems. For instance, new fluorinated bismaleimide (B1667444) (BMI) monomers , such as OFCP-BMI, have been successfully prepared via a nucleophilic addition-elimination reaction. tdl.orgresearchgate.net These monomers can be cured to form highly cross-linked polymeric networks with excellent thermal stability and low dielectric constants. tdl.orgresearchgate.net Similarly, fluorinated aromatic diamine-based benzoxazine monomers have been developed by reacting OFCP with aminophenols. researchgate.net These monomers can be polymerized through a thermally mediated ring-opening process to produce polybenzoxazine networks with high char yields and low dielectric constants. researchgate.net

Co-reactant(s)Resulting Monomer/Polymer TypeKey FindingsReferences
Bisphenols (e.g., Bisphenol AF)Perfluorocyclopentenyl (PFCP) Aryl Ether PolymersStep-growth polycondensation yields linear semifluorinated polymers with high thermal stability. acs.org, researchgate.net
Eugenol, Alkyldiols/BisphenolsSegmented Fluorosilicone MonomersOFCP acts as a coupling reagent to form vinyl-terminated monomers for hydrosilylation polymerization. rsc.org, nih.gov
Aminomaleimide PrecursorsFluorinated Bismaleimide (OFCP-BMI) MonomersResulting self-curing resins form highly cross-linked networks with high thermal stability (onset weight loss at 445°C) and low dielectric constant (Dk = 2.5). tdl.org, researchgate.net
4-AminophenolFluorinated Benzoxazine MonomersMonomers are synthesized via addition-elimination reaction and can be scaled to multi-gram quantities. The resulting polymers exhibit desirable thermal and dielectric properties. researchgate.net

Incorporation of this compound into Complex Molecular Architectures

Beyond linear polymers, the unique reactivity of OFCP enables its incorporation into sophisticated and complex molecular architectures, including photochromic materials and macrocycles.

One notable application is in the synthesis of diarylethenes , which are a class of photochromic compounds used in molecular switches and memories. tcichemicals.comsci-hub.se Non-symmetrical diarylethenes with a hexafluorocyclopentene bridge are typically prepared by the sequential nucleophilic substitution of OFCP with two different aryllithium reagents. sci-hub.se Although controlling the reaction to achieve monosubstitution can be challenging due to the high reactivity of OFCP, this method provides access to a wide range of functional molecular devices. tcichemicals.comsci-hub.se

A particularly innovative use of OFCP is in the construction of complex peptidic macrocycles . OFCP can engage with linear, unprotected peptides containing nucleophilic amino acid residues such as cysteine, tyrosine, and histidine in polysubstitution cascade reactions. researchgate.netescholarship.org These reactions proceed in a single flask under mild conditions, without the need for catalysts or heavy metals, to generate intricate fluorinated polycycles. researchgate.net The process involves successive vinylic substitutions where OFCP acts as a vinylation reagent, crosslinking the peptide chain. rsc.org This strategy allows for the rapid creation of previously inaccessible molecular structures, including fluorinated macrobicycles and spiroheterocyclic scaffolds, from readily available peptide starting materials. researchgate.netescholarship.org

Architectural ClassReacting PartnersSynthetic StrategyKey Features of Resulting MoleculeReferences
DiarylethenesAryllithium reagentsSequential nucleophilic substitutionForms a hexafluorocyclopentene bridge; compounds exhibit thermally irreversible photochromism for use in molecular switches. tcichemicals.com, sci-hub.se
Peptidic MacrobicyclesLinear, unprotected peptides (with Cys, Tyr, His residues)One-pot cascade polysubstitutionOFCP acts as a cross-linking agent, displacing multiple fluorine atoms to form complex, fluorinated, dual-turn macrobicyclic structures. researchgate.net, rsc.org
FluorospiroheterocyclesUnprotected peptides and exogenous nucleophilesInterception of fluorospiroheterocyclic intermediatesCreates molecular hybrids composed of peptides and other components like sugars or lipids. researchgate.net

Reactivity and Mechanistic Investigations of Octafluorocyclopentene

Nucleophilic Substitution Reactions of Octafluorocyclopentene

This compound (OFCP) is a highly fluorinated cyclic alkene that demonstrates significant reactivity towards nucleophiles. Its electron-deficient nature, a consequence of the numerous fluorine substituents, makes it an excellent substrate for nucleophilic substitution reactions. These reactions are fundamental to the functionalization of OFCP and its use as a building block in the synthesis of more complex molecules, including polymers and macrocycles. acs.org The substitution reactions can proceed sequentially, allowing for controlled introduction of multiple substituents.

The nucleophilic substitution reactions of this compound proceed in a stepwise manner, involving both vinylic and allylic positions. Research has shown that the initial substitution by nucleophiles, such as those derived from phenols, occurs exclusively at the vinylic fluorine atoms at the 1- and 5-positions. researchgate.net This first step involves a nucleophilic addition-elimination mechanism at the double bond. acs.org

Following the initial vinylic substitution, subsequent reactions displace the fluorine atoms at the allylic positions (2 and 4). researchgate.netdntb.gov.ua Studies have indicated that substitution generally does not proceed beyond tetrasubstitution under typical conditions. researchgate.net The formation of both vinylic and allylic substituted products has been observed, with the ratio of these products being dependent on factors such as the ring size of the perfluorocycloalkene and the polarity of the reaction medium. researchgate.net For perfluorocyclopentene, allylic substitution accounts for a smaller fraction of the products compared to its six-membered ring counterpart, perfluorocyclohexene. researchgate.net An allylic rearrangement, or allylic shift, is a process where a reaction at a position adjacent to a double bond results in the shifting of that double bond. wikipedia.org This can occur in nucleophilic substitutions, often when there is significant steric hindrance at the primary reaction site. wikipedia.org

PositionTypeReactivity OrderNotes
1, 5Vinylic1stExclusive site of initial nucleophilic attack. researchgate.net
2, 4Allylic2ndSubstitution occurs after the vinylic positions have reacted. researchgate.net
3Allylic (CF₂)-No substitution observed under typical conditions. researchgate.net

The selectivity of nucleophilic additions to this compound is a critical aspect of its chemistry, dictating the structure of the resulting products. Regioselectivity, which describes the preference for bond formation at one position over another, is influenced by both steric and electronic effects. labster.comnumberanalytics.com In the case of OFCP, the initial attack is highly regioselective for the vinylic positions. researchgate.net

The stereochemistry of the substitution, referring to the three-dimensional arrangement of atoms, is dependent on the reaction pathway. researchgate.netlabster.com For nucleophilic vinylic substitutions, which proceed through an addition-elimination mechanism, the stereochemical outcome can provide insight into the lifetime and structure of the reaction intermediate. researchgate.net The nature of the nucleophile and the solvent can also play a significant role in determining the regioselectivity. dalalinstitute.com For instance, in polar aprotic solvents, a "freer" nucleophile may preferentially attack, while in protic solvents, solvation of the nucleophile can influence the site of attack. dalalinstitute.com The Hard-Soft Acid-Base (HSAB) principle can also be applied, where the hard carbocation intermediate of an SN1-type mechanism would favor reaction with a hard nucleophilic center, whereas the soft carbon center in an SN2-type reaction would favor a soft nucleophile. dalalinstitute.com

The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. libretexts.org A reaction is under kinetic control when the product ratio is determined by the relative rates of formation, which is often the case at lower temperatures. masterorganicchemistry.com Conversely, a reaction is under thermodynamic control when the product ratio reflects the relative stabilities of the products, typically achieved at higher temperatures where the reactions are reversible. masterorganicchemistry.com

In the context of this compound substitution, the initial, rapid attack at the vinylic position suggests this pathway is kinetically favored. The stability of the resulting intermediates and final products determines the thermodynamic landscape of the reaction. While specific kinetic and thermodynamic parameters for OFCP substitution are not extensively detailed in the provided context, general principles suggest that the formation of more stable products, such as those with more substituted (and thus more stable) double bonds, would be thermodynamically favored. masterorganicchemistry.com The Gibbs free energy of the reaction (ΔG) defines the thermodynamic driving force, with a more negative value indicating a more favorable reaction. libretexts.org Calorimetric studies, such as isothermal titration calorimetry (ITC), can be used to measure the thermodynamic properties of such reactions and to develop kinetic models. mdpi.com

This compound's character as a "polyelectrophile" is central to its utility in chemical synthesis, particularly in cascade reactions that form complex macrocycles. acs.orgnih.gov This potent electrophilicity allows OFCP to act as a linker, reacting with multiple nucleophilic units in a controlled sequence. acs.orgnih.gov

A computational investigation into the origin of this reactivity revealed the roles of several electronic factors. nih.gov The study explored the influence of inductive effects, negative hyperconjugation, and resonance electron-donation from the fluorine substituents on the reactivity of OFCP and its less-fluorinated analogs with various nucleophiles. nih.gov This polyelectrophilic nature enables sequential nucleophilic substitutions, which has been harnessed, for example, in the synthesis of macrocyclic polypeptides where OFCP links four different nucleophilic sites on a polypeptide chain. acs.orgnih.gov This controlled reactivity allows for the construction of complex molecular architectures from simple starting materials.

Diverse Reaction Chemistries of this compound

Beyond reactions with common heteroatomic nucleophiles, this compound engages in a variety of other chemical transformations, significantly broadening its synthetic applications. Its reactivity with organometallic compounds is particularly noteworthy, providing pathways to carbon-carbon bond formation.

Organometallic reagents, such as organolithiums (R-Li) and Grignard reagents (R-MgX), are powerful nucleophiles due to the highly polarized metal-carbon bond, which imparts carbanionic character to the carbon atom. libretexts.orglibretexts.org These reagents readily react with electrophilic centers. saskoer.ca

This compound serves as an excellent electrophile for these carbon nucleophiles. Reactions with organolithium and Grignard reagents typically proceed via nucleophilic substitution to yield disubstituted perfluorocyclopentenes in good to high yields. tcichemicals.commolaid.com For instance, the reaction of OFCP with phenyllithium (B1222949) (generated in situ from bromobenzene (B47551) and butyllithium) at low temperatures leads to the formation of 1,2-diphenyl-3,3,4,4,5,5-hexafluorocyclopentene. acs.orgtcichemicals.com These disubstituted products are valuable precursors for materials with interesting optoelectronic properties, such as photochromic diarylethenes. acs.orgtcichemicals.comtcichemicals.com While organolithium reagents are generally more nucleophilic than Grignard reagents, both are effective for this transformation. saskoer.ca It is crucial to perform these reactions under anhydrous conditions, as both organolithium and Grignard reagents are strong bases that will react with acidic protons, such as those in water. libretexts.orglibretexts.org

Reaction of this compound with an Organolithium Reagent tcichemicals.com
Reactant 1Reactant 2 (Generated in situ)ConditionsProduct
This compoundPhenyllithium (from Bromobenzene and Butyllithium)Anhydrous THF, -78 °C1,2-diphenyl-3,3,4,4,5,5-hexafluorocyclopentene

Cycloaddition Reactions and Pericyclic Processes

This compound (OFCP) participates in a range of cycloaddition and pericyclic reactions, a reactivity pattern governed by its electron-deficient carbon-carbon double bond. The strong electron-withdrawing effect of the adjacent perfluoroalkyl groups significantly influences the frontier molecular orbitals of the alkene, making it a potent component in these concerted chemical processes.

A notable pericyclic reaction involving the this compound core is the 6π electrocyclization observed in diarylethene-based molecular switches. nih.govacs.orgnii.ac.jp In these systems, such as 1,2-bis(2,4-dimethyl-5-phenyl-3-thienyl)perfluorocyclopentene, the perfluorocyclopentene unit acts as a bridge connecting two thienyl groups. nih.govacs.org Upon irradiation with ultraviolet light, this open-ring form undergoes a concerted cyclization reaction to form a closed-ring isomer, resulting in a significant color change. nih.govresearchgate.net This reversible photo-induced electrocyclic reaction is fundamental to the photochromic behavior of these materials. nih.govnii.ac.jp Femtosecond transient absorption spectroscopy has been used to study the dynamics of this ring-closing process, revealing it occurs on a picosecond timescale in the crystalline phase. nih.govacs.org

This compound also engages in formal cycloaddition reactions. Research has demonstrated its use in [3+2] cycloadditions with sodium N,N'-bis(aryl)formamidinates. nih.gov This reaction leads to the formation of 4,4,5,5,6,6-hexafluoro-1,3-diaryl-3,4,5,6-tetrahydrocyclopenta[d]imidazolium salts, which are precursors to novel N-heterocyclic carbenes (NHCs) where the perfluorocyclopentene ring is fused to the imidazole (B134444) skeleton. nih.gov In these NHC ligands, the fused perfluorocyclopentene ring acts as a strong electron-acceptor due to its powerful negative inductive effect. nih.gov

The electron-deficient nature of the double bond in OFCP makes it an excellent dienophile for normal-demand Diels-Alder reactions, which is a type of [4+2] cycloaddition. wikipedia.orgsigmaaldrich.comebsco.com While specific examples with simple dienes are not extensively detailed, the principle relies on the interaction between the Highest Occupied Molecular Orbital (HOMO) of a diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The fluorine atoms in OFCP lower the energy of its LUMO, facilitating reactions with electron-rich dienes. libretexts.org This reactivity is characteristic of perfluoroalkenes in general, which are known to participate in such cycloadditions. wikipedia.orgresearchgate.net

Radical Reactions and Electron Impact Dissociation

The study of radical reactions and electron impact dissociation of this compound is crucial for its application in plasma etching processes, where it is used to generate reactive species. researchgate.net

Under electron impact, as observed in mass spectrometry and plasma chemistry studies, OFCP undergoes a complex fragmentation cascade. researchgate.net The primary process is the dissociation of the parent molecule into isomers of the C₅F₇ radical, which occurs via excitation to a triplet state of c-C₅F₈. researchgate.net These C₅F₇ isomers can further dissociate to produce more stable species. researchgate.net Quantum chemistry models indicate that this degradation pathway leads to the formation of C₅F₅ (an isomer with two conjugated pi bonds) and C₅F₆ (an isomer with a folded ring structure). researchgate.net Further fragmentation produces smaller molecules such as hexafluoro-1,3-butadiene (B1630412) (C₄F₆), tetrafluoroethylene (B6358150) (C₂F₄), and difluorocarbene (CF₂). researchgate.net The formation of CF₂ is a key step in many plasma etching applications. researchgate.net

The ion chemistry of OFCP has been examined by Fourier-transform mass spectrometry. Upon electron impact ionization, the molecular ion (C₅F₈⁺) and eleven fragment ions are observed. At lower electron energies (< 40 eV), the ion population is dominated by fragments such as C₅F₇⁺, C₄F₆⁺, C₃F₃⁺, and CF₃⁺. researchgate.net With the exception of CF⁺ and C₂F₄⁺, most ions generated from OFCP are non-reactive with the parent gas molecule. researchgate.net

The radical anion of this compound (c-C₅F₈⁻) has been studied using electron spin resonance (ESR) spectroscopy. These studies show that one-electron reduction causes a significant distortion of the molecular geometry. diva-portal.org This structural change is attributed to the mixing of the π* and σ* orbitals at the double bond carbons. diva-portal.org The reactivity of OFCP with atmospherically important radicals has also been quantified. The rate constant for the reaction of OFCP with the hydroxyl (OH) radical was measured as (1.01 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹, while the rate constant for its reaction with chlorine (Cl) atoms was (1.02 ± 0.11) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. researchgate.net

Table 1: Major Fragment Ions of this compound under Electron Impact
Ionm/z (Mass/Charge Ratio)Notes
C₅F₇⁺193Formed by loss of one fluorine atom. A dominant fragment at lower energies. researchgate.net
C₄F₆⁺162A major fragment ion. researchgate.net
C₃F₃⁺93A significant fragment in the mass spectrum. researchgate.net
CF₃⁺69A common fluorocarbon fragment. researchgate.net
C₂F₄⁺100Observed fragment; this ion reacts with the parent OFCP molecule. researchgate.net
CF⁺31Observed fragment; this ion reacts with the parent OFCP molecule. researchgate.net

Photochemical and Thermally Induced Transformations

This compound is integral to advanced materials that rely on photochemical transformations, and its inherent thermal stability dictates its performance in high-temperature applications.

The most prominent photochemical application of the OFCP framework is in diarylethene-based photochromic materials. rsc.orgacs.orgrsc.org As previously mentioned in the context of pericyclic reactions (Section 3.2.2), derivatives like 1,2-bis(thienyl)perfluorocyclopentenes undergo a reversible 6π-electrocyclization reaction upon exposure to light. nih.govacs.org Irradiation with UV light induces a ring-closing reaction, converting the colorless open form to a colored closed form. researchgate.net This transformation can be reversed by irradiating with visible light, making these materials suitable for applications such as optical data storage, molecular switches, and smart windows. ku.edusfu.ca The quantum yield of this photochemical process can be influenced by the substituents on the thiophene (B33073) rings. rsc.org

Thermally, this compound is a relatively stable molecule. Studies have shown it is stable at temperatures up to 650°C. researchgate.netresearchgate.net Another source indicates its decomposition occurs above 360°C. This high thermal stability is a critical property for its use in semiconductor etching plasmas. When subjected to higher temperatures, it undergoes thermal decomposition, which can generate hazardous products such as hydrogen fluoride (B91410) and carbonyl fluoride. synquestlabs.comportlandcleanair.orgmgtweldingsupply.com Research into its thermal decomposition pathways indicates that the molecule breaks down into smaller fluorinated species, a process that can be initiated by the cleavage of C-C bonds in the ring. researchgate.net Due to its low boiling point, heating OFCP under confinement poses an explosion risk. synquestlabs.com

Comparative Reactivity Studies of this compound with Other Perfluoroalkenes

The reactivity of this compound is best understood when compared to other perfluorinated compounds, both cyclic and acyclic. These comparisons highlight the unique influence of its five-membered ring structure combined with extensive fluorination.

Versus Octafluorocyclobutane (B90634) (c-C₄F₈): A key comparison is with its saturated four-membered ring analogue, octafluorocyclobutane. While OFCP is characterized by the reactivity of its double bond, readily undergoing nucleophilic substitution and cycloaddition reactions, octafluorocyclobutane is chemically inert. This inertness makes octafluorocyclobutane suitable for applications like refrigeration, whereas the reactivity of OFCP allows for its functionalization and use as a monomer and chemical intermediate. scbt.com

Versus Hexafluoropropene (C₃F₆): Compared to the linear perfluoroalkene hexafluoropropene, OFCP exhibits greater cyclic stability. Hexafluoropropene is known to polymerize readily, a property less dominant in OFCP under similar conditions. This makes OFCP more suitable for applications requiring high thermal stability without unwanted polymerization, such as in certain semiconductor processes.

Versus Decafluorocyclohexene (c-C₆F₁₀): Both OFCP and its six-membered ring analogue, decafluorocyclohexene, are perfluorocycloalkenes (PFCAs) susceptible to nucleophilic attack at the double bond. wikipedia.orgresearchgate.net However, their thermal stabilities differ; OFCP has been shown to have a higher decomposition temperature than perfluorocyclohexene, which is an advantage in high-temperature plasma etching. Both compounds are used as monomers in the synthesis of semi-fluorinated aryl ether polymers through polycondensation with bisphenols. wikipedia.orgfigshare.comresearchgate.net

The following table summarizes the comparative reactivity and properties:

Table 2: Comparative Reactivity of this compound and Other Perfluoroalkenes
CompoundKey Structural FeaturePrimary ReactivityThermal StabilityNotes
This compound (OFCP)5-membered ring, 1 double bondNucleophilic substitution, cycloadditions, radical reactions. wikipedia.orgHigh (Decomposes >360-650°C). researchgate.netUsed in plasma etching and as a monomer for specialty polymers. researchgate.net
Octafluorocyclobutane4-membered ring, saturatedChemically inert. HighUsed as a refrigerant and etchant gas; lacks the reactive double bond of OFCP.
HexafluoropropeneLinear, 1 double bondReadily polymerizes; undergoes nucleophilic attack. Lower than OFCPLess suitable for high-temp processes where polymerization is undesirable.
Decafluorocyclohexene6-membered ring, 1 double bondNucleophilic substitution. wikipedia.orgresearchgate.netLower than OFCP. Also used as a monomer for fluoropolymers. wikipedia.org

Advanced Materials and Chemical Applications of Octafluorocyclopentene

Polymer Chemistry and Fluorinated Polymeric Materials

The distinct reactivity of octafluorocyclopentene, particularly at its vinyl positions, allows for its use as a monomer in the creation of a variety of fluorinated polymers with tailored properties. These materials often exhibit superior thermal and chemical resistance.

This compound as a Monomer for High-Performance Polymers (e.g., Microporous Ladder Polymers)

This compound serves as a key building block for synthesizing microporous ladder polymers. rsc.orgrsc.org These polymers are created by reacting one mole of OFCP with two moles of bisphenols. rsc.orgrsc.orgresearchgate.net The resulting ladder structures possess significant surface areas and porosity, which are advantageous for applications such as gas adsorption. researchgate.net The stepwise nucleophilic substitution reaction of OFCP is crucial in forming these complex polymer architectures. rsc.orgrsc.orgresearchgate.net

Research has demonstrated the synthesis of soluble, microporous ladder polymers by reacting OFCP with different types of bisphenols. rsc.orgrsc.orgresearchgate.net The properties of these polymers, including their surface area, can be tuned by the choice of bisphenol. rsc.org Analytical techniques such as BET analysis and MALDI-TOF MS have been used to confirm the porous nature and the ladder structure of the resulting polymers. rsc.orgresearchgate.netrsc.org The surface area of these polymers has been found to be comparable to that of microporous polymers derived from polyimides. rsc.orgresearchgate.netrsc.org

Table 1: Properties of Microporous Ladder Polymers from this compound

PolymerBisphenol ReactantSurface Area (m²/g)Pore Volume (cm³/g)
LAD P1Bisphenol A14.2802.77 x 10⁻¹
LAD P24,4'-(Hexafluoroisopropylidene)diphenol12.6914.90 x 10⁻¹
LAD P5Hydroquinone (one-step process)LowLow
LAD P6Hydroquinone (one-step process, higher temp.)LowLow

Data sourced from studies on ladder polymers synthesized from OFCP. rsc.orgresearchgate.net

Synthesis of Fluorinated Polyethers and Polybenzoxazines

This compound is a versatile precursor for the synthesis of fluorinated polyethers and polybenzoxazines. The polycondensation of OFCP with various bisphenols yields perfluorocyclopentenyl (PFCP) aryl ether polymers. slideshare.netacs.org These polymers are noted for their high crystallinity and thermal stability, with decomposition temperatures ranging from 224 to 483 °C. slideshare.net

Furthermore, OFCP is utilized as a building block in the creation of fluorinated diamine-based benzoxazines. acs.orgacs.orgresearchgate.net These monomers can be synthesized through a facile nucleophilic addition-elimination reaction of OFCP with phenols. acs.orgacs.orgresearchgate.net The resulting polybenzoxazines, formed via thermally mediated ring-opening polymerization, exhibit desirable properties such as low dielectric constants (ranging from 2.61 to 3.19 at 1 MHz), excellent thermal stability, and high char yields. acs.orgresearchgate.net

Table 2: Thermal Properties of Polybenzoxazines Derived from this compound

Polymer5% Weight Loss Temperature (Td5%)Char Yield at 800 °C
P1348 °C61%
P2350 °C54%

Data sourced from thermal analysis of cured polybenzoxazine resins. acs.org

Tailoring Polymer Properties through this compound Incorporation

The incorporation of the this compound moiety into polymer chains provides a powerful method for tailoring material properties. The presence of the fluorinated ring enhances thermal and chemical stability due to the strength of the C-F bond. nih.gov This leads to polymers with improved resistance to solvents and operability at a wider range of temperatures. nih.gov

The structure of the polymers can be precisely controlled, for instance, by creating alternating structures through the condensation of bis(heptafluorocyclopentenyl) aryl ether monomers with bisphenols. acs.org The main chain of PFCP polymers also contains vinyl ether groups that can be used for post-polymerization modification and potential cross-linking, offering further avenues for property customization. slideshare.net The ability to use a variety of commercially available bisphenols and diols allows for the synthesis of a diverse range of segmented polymers with adaptable structure-property relationships. slideshare.netnih.gov

Applications in Semiconductor Manufacturing and Advanced Electronics

This compound is a critical material in the semiconductor industry, where its unique properties are leveraged in advanced fabrication processes. pmarketresearch.comgascylindertank.comgithub.com It is particularly valued for its role in plasma etching and chemical vapor deposition (CVD). pmarketresearch.comgoogle.com

Precision Etching Processes (e.g., FinFETs)

This compound is employed as an etching gas in the fabrication of modern semiconductor devices, including FinFETs (Fin Field-Effect Transistors). pmarketresearch.comlu.se Its use in plasma etching allows for the creation of the fine, high-aspect-ratio features essential for these three-dimensional transistor architectures. pmarketresearch.comcompoundsemiconductor.net The compound's effectiveness in etching silicon dioxide (SiO2) and silicon nitride (Si3N4) layers is crucial for producing the intricate microstructures of integrated circuits. pmarketresearch.com

The use of C5F8 can lead to improved etch rates and enhanced profile control, which are critical for manufacturing smaller and more powerful chips. pmarketresearch.com It is considered a next-generation etching gas, offering advantages over older fluorinated compounds. aip.orgyuji-material.com In some cases, using C5F8 has been reported to reduce etching time by 30% compared to conventional gases, leading to increased manufacturing throughput. pmarketresearch.com

Chemical Vapor Deposition (CVD) Technologies

This compound is also utilized in Chemical Vapor Deposition (CVD) processes within the semiconductor industry. pmarketresearch.comgoogle.comgoogle.com CVD is a technique used to deposit thin films of various materials onto substrates, a fundamental step in building up the layers of an integrated circuit. sigmaaldrich.comsputtertargets.netprovac.com

While specific details on the mechanisms of OFCP in CVD are proprietary and less documented in open literature, its role is associated with the deposition of high-quality films. pmarketresearch.com The thermal stability and chemical properties of OFCP make it a suitable precursor for depositing fluorinated films that can serve as dielectric layers with superior insulating properties. pmarketresearch.com This is particularly important in the fabrication of multi-layered semiconductor devices and 3D integrated circuits. pmarketresearch.com

Dielectric Film Formation and Electronic Device Performance Enhancement

This compound (C₅F₈) is a critical precursor in the semiconductor industry for the fabrication of thin films with low dielectric constants (low-k), which are essential for enhancing the performance of modern electronic devices. pmarketresearch.comresearchgate.net These films are typically deposited using plasma-enhanced chemical vapor deposition (PECVD), a process where C₅F₈ gas, often mixed with argon (Ar) and oxygen (O₂), is used to create fluorocarbon films. pmarketresearch.comresearchgate.net The use of C₅F₈ allows for the creation of high-quality fluorinated materials that improve device performance by providing superior dielectric properties and thermal stability. pmarketresearch.com

The primary advantage of using C₅F₈ is its ability to form films with a low dielectric constant, which helps to reduce the resistance-capacitance (RC) time delay in high-density integrated circuits. kyoto-u.ac.jp Research has shown that fluorocarbon films derived from C₅F₈ can achieve dielectric constants as low as 2.25 by controlling the molecular structure to form cross-linked polytetrafluoroethylene (PTFE)-like chains. researchgate.net Furthermore, C₅F₈ is employed in the synthesis of fluorinated polybenzoxazine resins, which, after curing, exhibit low dielectric constants (ranging from 2.6 to 3.2), excellent thermal stability, and high char yields, making them suitable for microelectronic applications. researchgate.net

The process of film formation involves the electron impact dissociation of C₅F₈ in the plasma, leading to various reactive species that deposit on the substrate. researchgate.net The properties of the resulting dielectric film can be tuned by adjusting plasma conditions and precursor composition. researchgate.netkyoto-u.ac.jp The versatility of C₅F₈ also extends to its use in depositing fluorinated thin films for other dielectric applications in advanced semiconductor devices, highlighting its role in the development of next-generation electronics like 5G and artificial intelligence hardware. pmarketresearch.com

Precursor/MaterialDeposition MethodAchieved Dielectric Constant (k)Key Findings/ApplicationsReference
This compound (C₅F₈)Microwave Plasma-Enhanced CVD (MWPE-CVD)2.25Formation of cross-linked PTFE-like chains; robust film deposited above 400 °C. researchgate.net
Fluorinated Polybenzoxazine (from OFCP)Thermal Curing2.6 - 3.2Cured resins show excellent thermal stability and high char yields, suitable for microelectronics. researchgate.net
Fluorocarbon Films from C₄F₈Plasma-Enhanced CVD & THF Treatment&lt;1.9Post-deposition treatment with tetrahydrofuran (B95107) (THF) creates a porous structure, reducing the k-value by 10%. kyoto-u.ac.jp

Synthesis of Specialty Chemicals and Functional Molecules

Precursor for Organic Photochromic Materials (e.g., Diarylethenes)

This compound serves as a fundamental building block in the synthesis of diarylethenes, a prominent class of photochromic compounds valued for their thermal irreversibility and fatigue resistance. scispace.com These properties make them ideal candidates for applications in optical data storage and molecular switches. scispace.comsci-hub.se The perfluorocyclopentene bridge is crucial as it prevents cis-trans isomerization, a reaction that would compete with the desired photocyclization. scispace.com

The synthesis of diarylethenes typically involves a double nucleophilic substitution reaction on this compound. scispace.comtcichemicals.com This is commonly achieved by reacting C₅F₈ with organolithium reagents generated from heteroaryl compounds, such as substituted thiophenes or thiazoles, at low temperatures (e.g., -78 °C or 195 K). sci-hub.senih.govscielo.br The reaction yields disubstituted perfluorocyclopentenes, which are the core structures of these optoelectronic materials. tcichemicals.com

Researchers have developed efficient methods, including integrated flow microreactor systems, to synthesize both symmetrical and unsymmetrical diarylethenes. nih.gov Flow microreactors offer advantages over traditional batch methods by allowing reactions to proceed at higher temperatures and enabling the selective, stepwise introduction of different aryl groups. nih.gov This control is difficult to achieve in batch systems and is essential for creating unsymmetrical diarylethenes with tailored properties. nih.gov The resulting diarylethene compounds exhibit excellent photochromic behavior, changing color upon irradiation with UV light and reverting to their original state with visible light. sci-hub.se

Diarylethene TypeSynthesis MethodKey ReagentsReaction ConditionsSignificanceReference
Symmetrical & Unsymmetrical DiarylethenesIntegrated Flow MicroreactorHeteroaryllithiums, this compoundControlled temperature and residence time (no cryogenic conditions needed).Enables practical synthesis of various diarylethenes, including unsymmetrical ones. nih.gov
1-(2,4-dimethyl-thiazole-5-yl)-2-[2-methyl-5-(2-trifluorophenyl)-3-thienyl]perfluorocyclopenteneBatch Synthesisn-Butyl lithium, this compound-78 °C (195 K) in dry THF.Resulting compound shows excellent photochromism, changing from colorless to orange under UV light. sci-hub.se
1,2-Bis(3-thienyl)perfluorocyclopentenesBatch SynthesisLithiated thiophenes, this compoundLow temperature.Despite expensive starting material and often low yields, this method produces diarylethenes with excellent photochromic behavior. scispace.com

Construction of Fluorinated Macrocycles and Spiroheterocyclic Scaffolds

This compound is a highly effective reagent for the synthesis of complex, fluorinated macrocycles and spiroheterocyclic structures, particularly from unprotected linear peptides. nih.govacs.org This is achieved through cascade reactions where the polyelectrophilic nature of C₅F₈ allows for multiple, sequential vinylic substitutions. nih.govresearchgate.net These reactions proceed rapidly in a single flask at mild temperatures (0–25 °C) without the need for catalysts or heavy metals, making it a highly efficient and practical method. acs.orgresearchgate.net

The process involves the reaction of C₅F₈ with nucleophilic side chains of amino acids like cysteine, tyrosine, and histidine within a peptide sequence. researchgate.netrsc.org This can lead to the formation of single- or double-looped macrobicycles. acs.org For instance, hexapeptides with a specific consensus sequence can displace four fluorine atoms from C₅F₈ to generate fluorinated macrobicyclic compounds. researchgate.net

Furthermore, the reaction can be controlled to produce fluorospiroheterocyclic intermediates, which can then be intercepted by other nucleophiles to create molecular hybrids composed of peptides, sugars, or lipids. nih.govacs.org The resulting macrocyclic structures are often rigid and can mimic diverse protein surface loops, which are important in protein-protein interactions. acs.orgrsc.org Many of these novel heterocyclic structures show moderate to high passive permeability in membrane assays, suggesting their potential in biomedical research and drug discovery. acs.org

This compound as a Reagent for Peptide Stapling and Modification

This compound (OFCP) has emerged as a valuable vinylation reagent for peptide stapling, a strategy used to constrain peptides into a specific conformation, often an α-helix. rsc.orglifetein.com This structural reinforcement enhances the peptide's stability, binding affinity, and proteolytic resistance, making it more suitable for therapeutic applications. rsc.orglifetein.comnih.gov

The stapling process mediated by OFCP utilizes its reactivity toward various nucleophilic amino acid side chains, such as the thiols of cysteine and the phenols of tyrosine. rsc.orgrsc.org The reaction proceeds via successive vinylic fluoride (B91410) substitutions, creating a stable, fluorinated chemical bridge that crosslinks different parts of the peptide chain. rsc.org This method is notable for its mild reaction conditions, typically occurring at 0–25 °C without the need for catalysts, and its ability to create non-symmetrical staples. rsc.orgdntb.gov.ua

OFCP's ability to undergo multiple substitutions allows for the creation of complex multicyclic peptides. rsc.org For example, an initial Cys-Cys staple can be followed by further intramolecular reactions with other residues, like tyrosine, to form double-looped macrocycles. rsc.org Computational studies suggest that these OFCP-derivatized macrocycles can effectively mimic "hot loops" on protein surfaces, which are critical for protein-protein interactions. rsc.org This makes OFCP-mediated stapling a powerful tool for constructing complex fluorinated peptide architectures for drug discovery and chemical biology. rsc.orgrsc.org

ApplicationMethodologyReactantsKey FeaturesResulting StructureReference
Fluorinated MacrocyclesCascade PolysubstitutionOFCP, Linear Peptides (unprotected)Single flask, 0-25 °C, no catalyst needed.Complex fluorinated polycycles, single- and double-looped macrobicycles. nih.govacs.org
Peptide StaplingVinylic Fluoride SubstitutionOFCP, Peptides with Cys, Tyr residuesBroad nucleophile participation, relative rate-control.Non-symmetrically stapled peptides with fluorinated bridges. rsc.orgdntb.gov.ua
MulticyclizationSequential Intramolecular SubstitutionOFCP, Peptides with multiple nucleophilic residuesInitial stapling followed by further cyclization.Double-looped and tetracyclic peptide macrocycles. rsc.org

Development of Chemical Sensors and Detection Technologies

This compound (C₅F₈) is relevant to the field of chemical sensors in two primary ways: as a target analyte for detection in industrial environments and as a component in the creation of sensor materials. researchgate.netdodtec.compksafety.com

Due to its use in the electronics industry for plasma etching, reliable sensors are required to monitor for the presence of C₅F₈ gas to ensure workplace safety and process control. pmarketresearch.comdodtec.com Commercially available gas detection systems can monitor C₅F₈ at low levels, typically in the parts-per-million (ppm) range (e.g., 0-5 ppm or 0-15 ppm). dodtec.compksafety.comjjstech.com These detectors often use "smart sensors" with technologies like electrochemical cells or pyrolysis-particle detection, which can be hot-swapped for easy calibration and maintenance. pksafety.comjjstech.com

Research has also explored new sensing technologies based on the reactivity of C₅F₈. For example, the reaction of C₅F₈ with 1,5-diazabicyclo nih.govresearchgate.netnon-5-ene (DBN) has been studied for its potential in developing gas sensors. researchgate.net This reaction involves a nucleophilic attack on the double bond of the C₅F₈ molecule, leading to the formation of adducts that can be detected by optical spectra. researchgate.net This principle could form the basis for new, rapid, and selective alarm systems for environmental monitoring or in etching facilities. researchgate.net While the primary focus is often on detecting C₅F₈ itself, the unique reactivity of the compound suggests potential for its derivatives to be used as sensing elements for other analytes, a broader area of chemical sensor development. azosensors.com

Advanced Spectroscopic and Analytical Characterization of Octafluorocyclopentene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of fluorinated compounds. The presence of the NMR-active ¹⁹F nucleus, with its 100% natural abundance and wide chemical shift range, provides a powerful tool for detailed molecular investigation. nih.govhuji.ac.il

¹⁹F NMR for Fluorine Environments and Structural Confirmation

¹⁹F NMR spectroscopy is exceptionally sensitive for identifying and differentiating the various fluorine environments within octafluorocyclopentene and its derivatives. The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, allowing for precise structural confirmation. alfa-chemistry.com In this compound, the fluorine atoms are situated in different positions—vinylic and allylic—which results in distinct signals in the ¹⁹F NMR spectrum.

The broad chemical shift range of approximately 400 ppm in ¹⁹F NMR minimizes signal overlap, which is often a challenge in ¹H NMR, enabling the clear resolution of signals even from structurally similar fluorine atoms. nih.govhuji.ac.il This high resolution is critical for confirming the successful synthesis of OFCP and for identifying the specific sites of substitution in its derivatives. For instance, when OFCP undergoes nucleophilic substitution, the changes in the chemical shifts of the vinylic and adjacent allylic fluorine atoms provide unambiguous evidence of the reaction's outcome.

PositionTypical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃)
Vinylic Fluorine (=C-F )-100 to -140
Allylic Fluorine (-CF₂-)-110 to -130

Note: The exact chemical shifts can vary depending on the solvent and specific substituents on the cyclopentene (B43876) ring.

¹H and ¹³C NMR for Adducts and Derivatives

While ¹⁹F NMR is central to characterizing the fluorinated core, ¹H and ¹³C NMR spectroscopy are vital for analyzing the non-fluorinated portions of this compound adducts and derivatives. researchgate.netresearchgate.net When OFCP reacts with nucleophiles, such as phenols or amines, new C-H, C-C, and C-N bonds are formed. ¹H and ¹³C NMR provide direct information about the structure of these appended groups.

For example, in the synthesis of polymers from OFCP and bisphenols, ¹H NMR is used to confirm the presence of aromatic and aliphatic protons from the bisphenol unit. researchgate.net Similarly, ¹³C NMR, with its wide chemical shift range of up to 200 ppm, is used to identify all the unique carbon atoms in the derivative, including those in the cyclopentene ring and the substituent groups. libretexts.orgbhu.ac.in The combination of ¹H, ¹³C, and ¹⁹F NMR allows for a complete and unambiguous structural elucidation of complex OFCP derivatives. researchgate.net

NucleusKey Information Provided for OFCP Derivatives
¹H Characterization of non-fluorinated organic moieties (e.g., aromatic rings, alkyl chains).
¹³C Provides a map of the entire carbon skeleton of the molecule. bhu.ac.in

Advanced NMR Techniques for Mechanistic Elucidation and Conformational Analysis

Beyond standard one-dimensional NMR, advanced techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) and dynamic NMR are employed to gain deeper insights into the structure and behavior of OFCP derivatives. numberanalytics.comauremn.org.br These methods are crucial for elucidating reaction mechanisms and analyzing the conformational dynamics of the five-membered ring.

Two-dimensional NMR experiments establish correlations between different nuclei. For instance, ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds), helping to piece together complex molecular structures. numberanalytics.com

Dynamic NMR spectroscopy can be used to study molecular motions, such as the conformational flexibility of the cyclopentene ring. numberanalytics.com The five-membered ring in OFCP is not planar and can undergo conformational changes. By studying NMR spectra at different temperatures, researchers can determine the energy barriers for these processes and identify the most stable conformations. researchgate.netnih.gov This information is critical for understanding the reactivity and physical properties of these molecules.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. etamu.edu It is routinely used in conjunction with NMR to confirm the identity and purity of this compound and its derivatives.

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govuni-rostock.de This precision allows for the unambiguous determination of a compound's molecular formula. For this compound (C₅F₈), the exact mass is 211.9872 g/mol , which can be readily confirmed by HRMS. spectrabase.com

HRMS is particularly valuable for characterizing new derivatives of OFCP, where the exact elemental composition may not be known with certainty. researchgate.netresearchgate.net By comparing the experimentally measured accurate mass with the theoretical masses of possible molecular formulas, the correct formula can be confidently assigned. nih.gov This capability is essential for confirming the products of chemical reactions and for identifying unknown compounds. alsglobal.com

CompoundMolecular FormulaTheoretical Exact Mass ( g/mol )
This compoundC₅F₈211.987225

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Byproduct Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. wikipedia.org It is an indispensable tool for assessing the purity of this compound and for identifying any byproducts formed during its synthesis or subsequent reactions. google.com

In GC-MS, the components of a mixture are first separated in the gas chromatograph based on their volatility and interaction with the stationary phase. etamu.edu As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound. wikipedia.org

This technique is highly effective for detecting and identifying volatile impurities and reaction byproducts, even at very low concentrations. wikipedia.orgnih.gov The purity of OFCP, which is critical for its use in applications like polymerization and electronics, is often specified to be greater than 98.0% as determined by GC. tcichemicals.comtcichemicals.com

Analytical TechniquePrimary Application for OFCPKey Information Obtained
GC-MS Purity assessment and byproduct analysisRetention time, fragmentation pattern, identification of volatile components. etamu.edunih.gov

Analysis of Radical Anions and Ionized Species

The study of radical anions and ionized species of this compound (c-C₅F₈) provides crucial insights into its electronic structure and reactivity. Gas-phase ion-molecule reactions of this compound have been investigated using pulsed electron beam mass spectrometry. nih.govacs.org When this compound, present in a larger bath gas like methane, argon, or nitrogen, is ionized by high-energy electrons (2 keV), several major fragment ions are formed: C₅F₈⁺, C₅F₇⁺, C₄F₆⁺, C₄F₅⁺, and C₃F₃⁺. nih.govacs.org The interactions between these resulting ions and neutral this compound molecules are characterized as weak electrostatic interactions, with bonding energies around 10 kcal/mol. nih.govacs.org

In the negative ion mode, the formation of an intense C₅F₈⁻ signal indicates that this compound has a positive electron affinity, calculated to be 1.27 eV. nih.gov This C₅F₈⁻ radical anion can further react with a neutral this compound molecule to form a dimer anion, (C₅F₈)₂⁻, which is observed to be stable and does not react further. nih.gov Theoretical calculations suggest a structural transformation within this dimer from a C₅F₇⁻-F⁻···C₅F₈ interaction to a more stable C₅F₇•···C₅F₉⁻ configuration through a fluoride-ion transfer. nih.gov

Ab initio molecular orbital calculations have been employed to investigate the dissociative electron attachment to this compound. aip.org These calculations help in understanding the formation of neutral and negative radical fragments in reactive plasma environments by examining the spatial distribution and antibonding characteristics of the virtual molecular orbitals. aip.org The theoretical approach has successfully reproduced the experimental resonance energies observed in electron attachment mass spectrometry. aip.org

The generation of radical anions of perfluoroalkenes, including this compound, can be achieved through γ-irradiation in solid matrices at low temperatures (77 K) for subsequent study. ethernet.edu.et The stability of aromatic radical anions in solution, which are key reactive intermediates in processes like the Birch reduction, has been investigated using liquid-jet photoelectron spectroscopy. nih.gov This technique directly probes the electronic structure, including the singly occupied molecular orbital (SOMO) of the radical anions, providing vertical detachment energies. nih.gov

Table 1: Major Fragment Ions of this compound from Mass Spectrometry

Ion Formula Name
C₅F₈⁺ This compound Radical Cation
C₅F₇⁺ Heptafluorocyclopentenyl Cation
C₄F₆⁺ Hexafluorocyclobutadiene Radical Cation
C₄F₅⁺ Pentafluorocyclobutadienyl Cation

Table 2: Properties of this compound Anionic Species

Species Property Value Method
c-C₅F₈ Electron Affinity 1.27 eV (U)B3LYP/6-311+G(d) nih.gov

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for characterizing the structure and bonding of molecules. ksu.edu.saspectroscopyonline.com These methods probe the vibrational energy levels of a molecule, which are determined by the arrangement of atoms and the forces between them. researchgate.netethz.ch For this compound, the ring-puckering fundamental vibration has been assigned to a Raman line centered at 100 cm⁻¹. researchgate.net A comprehensive assignment of the 33 normal modes of vibration for this compound can be achieved by analyzing measured depolarization ratios, relative band intensities, and group frequency correlations. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. ksu.edu.sa In coordination chemistry, for instance, changes in the absorption frequency of a ligand upon binding to a metal reflect the new electronic structure of the complex. ksu.edu.sa

Attenuated Total Reflectance (ATR) is a sampling technique that, when coupled with FTIR, allows for the direct analysis of liquid or solid samples with minimal preparation. mt.com ATR-FTIR is particularly advantageous for monitoring chemical reactions in real-time and in-situ, even in optically dense reaction mixtures. mt.commdpi.com The technique relies on an evanescent wave that penetrates a small distance into the sample in contact with the ATR crystal, providing a spectrum of the solution phase without interference from bubbles or solid particles. mt.com This capability enables the acquisition of information on reaction kinetics, trends, and the observation of transient intermediates. mt.com For example, ATR-FTIR has been used to simultaneously monitor curing reactions and the diffusion of curing agents at the surface of rubber nanocomposites. mdpi.com The progress of such reactions can be quantitatively analyzed by observing changes in specific IR bands, like the C=O stretching of a curing agent. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Radical Anions

Electron Spin Resonance (ESR) spectroscopy is a definitive technique for studying paramagnetic species, such as radical anions. ethernet.edu.et The radical anion of this compound (c-C₅F₈⁻) has been generated by γ-irradiation in various matrices and studied extensively using ESR. acs.orgfigshare.comdiva-portal.org

The isotropic ESR spectrum of c-C₅F₈⁻, typically observed in plastically crystalline matrices like neopentane (B1206597) or tetramethylsilane (B1202638) (TMS), is characterized by hyperfine couplings to three distinct pairs of ¹⁹F nuclei. acs.orgfigshare.com The measured isotropic hyperfine splitting constants are 14.7 mT (2F), 7.4 mT (2F), and 1.0 mT (2F). acs.orgfigshare.com The largest of these splittings is assigned to the two fluorine atoms attached to the C=C double bond. figshare.com

Computational studies, using methods like UHF, B3LYP, and MP2, indicate that the geometry of this compound is significantly distorted upon one-electron reduction to form the radical anion. figshare.com The neutral molecule has Cₛ symmetry, which is reduced to C₁ symmetry in the radical anion (²A state). figshare.com This structural distortion is attributed to the mixing of the π* and higher-lying σ* orbitals at the double-bonded carbon atoms. figshare.com Anisotropic ESR spectra, obtained in rigid matrices like 2-methyltetrahydrofuran (B130290) (MTHF), have been successfully simulated using computed hyperfine principal values, further confirming the distorted structure. figshare.com

Table 3: Isotropic Hyperfine Splitting Constants for c-C₅F₈⁻ Radical Anion

Nuclei Hyperfine Splitting (mT)
2F 14.7
2F 7.4
2F 1.0

Data from ESR spectra recorded in TMS matrix at 162 K. acs.org

Gas-Phase Spectroscopic Techniques

Microwave spectroscopy provides highly precise data on the rotational transitions of molecules in the gas phase, allowing for the determination of accurate molecular structures and other molecular properties. researchgate.netgsu.edu The rotational spectrum of this compound was measured for the first time using pulsed jet Fourier transform microwave spectroscopy in the 6 to 16 GHz range. nih.govacs.org

The analysis revealed that, similar to cyclopentene, the five-membered carbon ring of this compound is nonplanar. nih.govacs.org This non-planarity leads to a ring-puckering motion, which is a large-amplitude vibration. This motion results in an inversion splitting of the ground state vibrational energy levels by 18.4 MHz. nih.govacs.org A symmetric double-minimum potential function was calculated for this ring-puckering motion, yielding a barrier to planarization of 222 cm⁻¹. nih.govacs.org

The rotational constants for the parent molecule and all its ¹³C isotopologues were determined with high precision. nih.govacs.org By combining these experimental rotational constants with bond lengths and angles from quantum chemical calculations, a detailed mixed-coordinate molecular structure was determined. nih.govacs.org

Table 4: Ground State Rotational Constants for this compound

Constant Value (MHz)
A₀ 962.9590(1)
B₀ 885.1643(4)
C₀ 616.9523(4)

Data from pulsed jet Fourier transform microwave spectroscopy. nih.govacs.org

Optical Emission Spectroscopy (OES) is a powerful non-invasive diagnostic tool for characterizing the species present in a plasma. avantes.comazonano.comtue.nl When this compound is used in plasma processes, such as in the etching of materials for semiconductor manufacturing, OES can monitor the gas-phase chemistry in real-time. researchgate.net

In an this compound/argon/oxygen plasma, OES is used to characterize radicals like CF₂ in the gas phase. researchgate.net Studies have shown that the primary loss process for c-C₅F₈ in a plasma is electron impact dissociation into isomers of C₅F₇, which then further dissociate. researchgate.net OES helps in understanding the pathways for the production of key species; for example, CF₂ is produced via electron impact dissociation of a C₅F₆ isomer, and atomic fluorine, a primary etchant, is produced from the dissociation of the feed gas and its degradation products. researchgate.net The intensity of specific emission lines can be correlated with the concentration of the corresponding excited species in the plasma, providing critical information for process control and optimization. researchgate.net

Chromatographic and Other Analytical Methods

Advanced analytical techniques are crucial for the characterization of this compound and its derivatives, particularly when analyzing complex mixtures or characterizing the surfaces of materials derived from them. Methods such as High-Performance Liquid Chromatography (HPLC), in-situ ellipsometry, and X-ray Photoelectron Spectroscopy (XPS) provide detailed insights into mixture composition, film thickness, and surface chemistry.

High-Performance Liquid Chromatography (HPLC) for Mixture Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and analyzing components in a mixture. For fluorinated compounds like the derivatives of this compound, specialized fluorinated stationary phases offer unique selectivity compared to traditional C8 or C18 columns. chromatographyonline.comchromatographyonline.com These phases can provide alternative elution orders and enhance the separation of structurally similar compounds. chromatographyonline.com

Research Findings: The separation of fluorinated compounds is often dictated by the fluorine content percentage (F%) rather than just the number of fluorine atoms. nih.gov By selecting an appropriate stationary phase and mobile phase, HPLC methods can effectively separate complex mixtures of fluorinated molecules. nih.gov For instance, fluorinated stationary phases are particularly effective for separating fluorine-containing molecules from each other and from non-fluorous compounds. silicycle.com The choice of mobile phase is also critical; for example, using a fluorinated eluent like trifluoroethanol with a regular reverse-phase column can achieve separation based on fluorine content. nih.gov

Studies on various fluorinated compounds have demonstrated the efficacy of fluorinated HPLC columns. For example, columns like the FluoroSep-RP Octyl have been used for the complete baseline separation of difluorophenols. chromatographyonline.com Similarly, pentafluorophenyl columns are used for separating complex mixtures. chromatographyonline.com The elution order on these columns often correlates with the number of fluorine atoms in the isomers. oup.com This principle is directly applicable to the analysis of reaction mixtures containing this compound derivatives, allowing for purification and purity assessment.

Table 1: Examples of HPLC Conditions for Fluorinated Compound Separation This table provides examples of chromatographic conditions used for the separation of various fluorinated compounds, illustrating the types of columns and mobile phases that are effective.

AnalytesColumn TypeMobile PhaseDetectionReference
DifluorophenolsFluoroSep-RP Octyl (150 mm x 4.6 mm, 5 µm)75% 25 mM Sodium Acetate (pH 4.3), 25% AcetonitrileUV at 254 nm chromatographyonline.com
Fluorinated AmphiphilesC8 Reverse-PhaseTrifluoroethanolNot Specified nih.gov
Fluorine-Substituted BenzenesFluofix 120N (150 x 4.6-mm i.d.)Acetonitrile–water (40:60)UV at 254 nm oup.com
Fluorinated Anti-Cancer AgentsFluofix 120N (150 x 4.6-mm i.d.)Methanol–water (5:95)UV at 254 nm oup.com

In-situ Ellipsometry for Thin Film Characterization

In-situ spectroscopic ellipsometry is a non-destructive optical technique used to monitor the properties of thin films during processes like deposition or etching. qd-uki.co.ukhoriba.com It measures the change in polarization of light upon reflection from a sample surface to determine film thickness, growth rate, and optical constants (refractive index 'n' and extinction coefficient 'k'). qd-uki.co.ukhoriba.comharvard.edu This method is highly sensitive, capable of detecting films with sub-angstrom precision, making it ideal for characterizing thin films derived from this compound. qd-europe.com

Research Findings: For fluorocarbon films, such as those produced by plasma polymerization, in-situ ellipsometry provides real-time data on film growth. researchgate.net Studies on CHF₃ plasma-polymerized films on silicon substrates have used spectroscopic ellipsometry to develop a two-layer model for the film, revealing a smooth, homogeneous, and isotropic microstructure. researchgate.net These films exhibit low dielectric constants and are highly transparent in the visible spectrum. researchgate.net The technique can be applied to films created from this compound precursors to monitor deposition and control final film thickness with high precision. harvard.edu For instance, research on films from C₉F₁₈, a perfluorocarbon mixture, involved determining film thickness by profilometry, a complementary technique to ellipsometry. acs.org

Table 2: Optical and Physical Properties of Fluorocarbon Films Determined by Ellipsometry and Other Methods This table summarizes key properties of plasma-polymerized fluorocarbon films as characterized by spectroscopic ellipsometry and related techniques.

PropertyValueMeasurement Context/TechniqueReference
Film Thickness600 to 2000 ÅProfilometry of C₉F₁₈ plasma-polymerized films acs.org
Deposition Rate~25.3 ± 0.6 nm/minProfilometry of CHF₃ plasma-polymerized film researchgate.net
Refractive Index (at 615 nm)1.38Spectroscopic Ellipsometry of CHF₃ film researchgate.net
Dielectric Constant (k)~2.2Spectroscopic Ellipsometry of CHF₃ film researchgate.net
Thickness Nonuniformity2%–3%Spectroscopic Ellipsometry of CHF₃ film researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface and Film Composition Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique for determining elemental composition and chemical bonding states within the top 5-10 nm of a material. thermofisher.comeag.comcarleton.edu The technique involves irradiating a surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. eag.com For polymers and thin films derived from this compound, XPS is invaluable for confirming the chemical structure of the surface. rsc.org

Research Findings: XPS analysis of fluoropolymer films allows for the deconvolution of the high-resolution Carbon 1s (C1s) spectrum into distinct peaks corresponding to different chemical environments, such as -CF₃, -CF₂, -CF, and C-C bonds. tandfonline.com This provides direct evidence of the film's chemical makeup. For example, in films plasma-polymerized from a C₉F₁₈ isomeric mixture, XPS confirmed that the resulting films were dominated by -CF₃ groups. acs.org The analysis of fluorocarbon films often shows that the exact structure is highly dependent on the plasma deposition conditions. acs.org

The C1s spectra of fluoropolymers typically show a major peak around 292 eV for CF₂ groups and another at approximately 287 eV for CH₂ groups in partially fluorinated polymers. uh.edu The binding energy of the F1s peak can also be used as a reference to account for charging effects on insulating polymer surfaces. uh.eduutl.pt Angle-resolved XPS (ARXPS) can further provide a depth profile of the chemical composition, revealing how the concentration of different functional groups varies from the immediate surface into the bulk of the film. acs.orgrsc.org

Table 3: Representative XPS C1s Binding Energies for Fluorocarbon Functional Groups This table presents typical binding energy ranges for carbon atoms in different fluorine environments, as determined by XPS. These values are crucial for interpreting the surface chemistry of films made from this compound and its derivatives.

Functional GroupTypical Binding Energy (eV)SignificanceReference
C-C / C-H~285.0Aliphatic/hydrocarbon backbone or contamination uh.edu
C-CFn~287.5Carbon bonded to a fluorinated carbon acs.org
-CF~289.0Carbon with one fluorine bond tandfonline.com
-CF₂~292.0Represents fluoromethylene groups, common in many fluoropolymers acs.orguh.edu
-CF₃~294.0Trifluoromethyl groups, often found at chain ends or as specific functionalities acs.orgtandfonline.com

Computational Chemistry and Theoretical Modeling of Octafluorocyclopentene

Electronic Structure and Reactivity Modeling

Theoretical models are instrumental in understanding the fundamental electronic properties that govern the reactivity of octafluorocyclopentene.

Density Functional Theory (DFT) for Molecular and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It allows for the calculation of various molecular properties, including bond dissociation energies and electron distribution. For this compound, DFT calculations have been employed to explore its electronic properties, which are crucial for applications in materials science.

Comprehensive DFT calculations have been used to understand the reactivity and thermal stability of cyclic C5 fluorinated compounds, including this compound. acs.org These studies focus on the effects of substituting hydrogen, fluorine, and chlorine atoms, as well as the influence of the double bond, by analyzing bond characteristics, electrostatic interactions, and electron delocalization. acs.org The introduction of the C=C bond and fluorination significantly affects the chemical shifts observed in NMR spectroscopy. acs.org Specifically, the substitution of fluorine can diminish the chemical shift of a nearby hydrogen atom. acs.org

Ab Initio and Quantum Chemical Calculations for Geometrical Distortions and Radical Anions

Ab initio and other quantum chemical methods provide a high level of theoretical accuracy for studying molecular structures and their transformations. greeley.org Upon one-electron reduction, the geometry of perfluoroalkenes like this compound undergoes significant distortion to form a radical anion. figshare.com Ab initio quantum chemical computations, including UHF, B3LYP, and MP2 methods, predict that the neutral Cₛ symmetry of this compound (¹A' state) changes to C₁ symmetry (²A state) in its radical anion form (c-C₅F₈⁻). figshare.comacs.orgdiva-portal.org This distortion is attributed to the mixing of the π* and higher-lying σ* orbitals at the double-bonded carbon atoms. figshare.com

These computational approaches are also crucial for interpreting experimental data. For instance, they have been used to assign the large triplet ¹⁹F hyperfine splittings of approximately 15 mT observed in ESR spectra to the two fluorine atoms attached to the C=C bond. figshare.comacs.orgdiva-portal.org

Prediction of Reactivity Profiles and Substitution Outcomes

Computational investigations have been pivotal in understanding the polyelectrophilic nature of this compound, which allows it to undergo sequential nucleophilic substitutions. acs.org This reactivity is exploited in the synthesis of complex macrocyclic compounds. acs.org Theoretical studies have explored the origins of this reactivity and provided a rationale for the controlled mono-, di-, tri-, and tetrasubstitution of fluoride (B91410) ions by various heteroatomic nucleophiles. acs.org

The roles of inductive effects, negative hyperconjugation, and resonance electron-donation by the fluorine substituents have been computationally analyzed for the reaction of OFCP and its less-fluorinated analogs with different nucleophiles. acs.org Such predictive models for nucleophilic aromatic substitution (SNAr) reactions can be developed using descriptors calculated from ground-state wavefunctions, offering a powerful tool for synthetic planning. rsc.org

Spectroscopic Parameter Prediction and Interpretation

Computational methods are indispensable for the accurate prediction and interpretation of spectroscopic data, providing a bridge between theoretical structures and experimental observations.

Computational Support for NMR and ESR Spectral Assignments

Quantum mechanical calculations have become essential for the determination of compound structures by aiding in the interpretation of NMR spectra. researchgate.net Different levels of theory can be effectively used to compute NMR shielding constants. researchgate.net For this compound and related compounds, computational methods have been used to predict ¹H and ¹⁹F NMR chemical shifts, showing that fluorination and the presence of a double bond have significant effects. acs.org

In the realm of Electron Spin Resonance (ESR) spectroscopy, computational studies have been crucial in understanding the structures of radical anions. figshare.comacs.orgdiva-portal.org For the this compound radical anion (c-C₅F₈⁻), isotropic ESR spectra reveal three different sets of pairs of ¹⁹F nuclei with distinct hyperfine splittings. figshare.comacs.orgdiva-portal.org Ab initio quantum chemical computations have been used to assign the largest of these splittings (around 14.7-15 mT) to the two fluorine atoms bonded to the vinylic carbons. figshare.comacs.orgdiva-portal.org The B3LYP method, combined with the 6-311+G(2df,p) basis set, has been shown to compute isotropic ¹⁹F hyperfine splittings that are within 6% of the experimental values. figshare.com Furthermore, ESR spectral simulation methods, using computed hyperfine principal values and orientations of ¹⁹F nuclei, have successfully reproduced the experimental anisotropic spectra of c-C₅F₈⁻. figshare.com

Table 1: Experimental and Calculated Isotropic Hyperfine Splittings for c-C₅F₈⁻ Radical Anion

Nuclei Pair Experimental hf Splitting (mT)
2F 14.7
2F 7.4
2F 1.0

Data from Shiotani et al. figshare.comacs.orgdiva-portal.org

Vibrational Frequency Calculations

Vibrational frequency calculations are a key component of computational chemistry, providing information that can be directly compared with experimental infrared (IR) and Raman spectroscopy. q-chem.com These calculations are typically performed after a geometry optimization to ensure the structure is at a stationary point on the potential energy surface. q-chem.com

For this compound, the rotational spectra have been measured using pulsed jet Fourier transform microwave spectroscopy. researchgate.net The nonplanar carbon ring undergoes an inversion motion, leading to a splitting of the ground state vibrational energy levels. researchgate.net A symmetric double minimum ring-puckering potential function was calculated, revealing a barrier of 222 cm⁻¹. researchgate.net The molecular structure and vibrational frequencies have also been determined using MP2/cc-pVTZ and B3LYP/cc-pVTZ calculations, respectively. researchgate.net Calculated infrared and Raman spectra showed excellent agreement with experimental data for the vapor, liquid, and solid states. researchgate.net It is common practice to apply a scaling factor to the vibrational frequencies obtained from ab initio programs to better match experimental results, compensating for both the approximations in the electronic structure calculation and the anharmonicity of the potential energy surface. nist.gov

Table 2: Calculated Rotational Constants for this compound

Constant Value (MHz)
A₀ 962.9590(1)
B₀ 885.1643(4)
C₀ 616.9523(4)
A₁ 962.9590(1)
B₁ 885.1643(4)
C₁ 616.9528(4)

Data from the abstract of a study on the microwave spectra of this compound. researchgate.net

Molecular Dynamics and Conformational Studies

Computational methods provide profound insights into the dynamic nature of this compound (c-C₅F₈), particularly concerning its structure and energy.

Ring-Puckering Vibrations and Potential Energy Surfaces

The five-membered ring of this compound is not planar. researchgate.netnih.gov It undergoes a large-amplitude motion known as ring-puckering, which involves the out-of-plane movement of the atoms. This vibration leads to the molecule inverting between two equivalent, non-planar (bent) conformations. researchgate.net

Theoretical calculations have been employed to model this process by determining the potential energy surface (PES) for the ring-puckering vibration. researchgate.netacs.org The PES for this compound is characterized as a symmetric double-minimum potential function. researchgate.netnih.gov The minimum on this surface corresponds to the stable, bent C₂ conformation, while the peak represents the energy barrier for the molecule to pass through a planar C₂ᵥ transition state during inversion.

Pulsed jet Fourier transform microwave spectroscopy has been used to experimentally measure the rotational spectra of this compound, providing data that complements and validates theoretical computations. researchgate.netnih.gov This analysis revealed an inversion splitting of 18.4 MHz for the ground vibrational state, which is a direct consequence of the quantum mechanical tunneling through the energy barrier. researchgate.netnih.gov The barrier to inversion, calculated from the symmetric double-minimum ring-puckering potential function, has been determined to be 222 cm⁻¹. researchgate.netnih.gov

The rotational constants for the two lowest vibrational states (v=0 and v=1) of the parent isotopologue have been precisely determined, as shown in the table below.

Vibrational StateA (MHz)B (MHz)C (MHz)
0962.9590(1)885.1643(4)616.9523(4)
1962.9590(1)885.1643(4)616.9528(4)
Data derived from pulsed jet Fourier transform microwave spectroscopy. nih.gov

Conformational Analysis and Molecular Flexibility

The primary source of molecular flexibility in this compound is the ring-puckering motion. researchgate.netacs.org Conformational analysis focuses on understanding the different spatial arrangements the molecule can adopt through this low-energy vibrational mode. libretexts.org The molecule continuously flips between the two stable, equivalent bent conformations. researchgate.net This dynamic process, sometimes described as pseudorotation for five-membered rings, is governed by the potential energy surface. acs.orgbiomedres.us

The non-planar structure is a key conformational feature. researchgate.net The energy barrier of 222 cm⁻¹ is low enough to allow for rapid interconversion between the conformers at ambient temperatures. researchgate.netnih.gov This inherent flexibility is a critical aspect of its molecular character, influencing its physical and chemical properties.

Molecular Dynamics Simulations for System Behavior and Thermostability

Ab initio molecular dynamics (AIMD) simulations are powerful computational tools used to study the real-time behavior and thermal stability of molecules like this compound. researchgate.netacs.org These simulations model the atomic motions over time at a given temperature, providing insights into the molecule's dynamic stability and potential decomposition pathways. acs.orgnih.govnih.gov

Structure-Property Relationship Studies (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies aim to create mathematical models that correlate a molecule's structural or physicochemical features (descriptors) with its activity or properties. biointerfaceresearch.comijert.org For this compound, such studies are valuable for predicting its performance in materials science applications.

Predicting Dielectric Properties for Materials Design

The dielectric constant is a critical property for materials used in electronics, such as insulators in semiconductors and capacitors. bg.ac.rsnumberanalytics.com QSPR models can be developed to predict the dielectric properties of fluorinated compounds like this compound based on its molecular structure.

Machine learning algorithms and other statistical methods can be trained on datasets of molecules with known dielectric constants. oaepublish.comrsc.orgsciopen.com Descriptors for this compound in such a model would include its high degree of fluorination, molecular volume, polarizability, and specific geometric parameters derived from its non-planar structure. By establishing a robust correlation, these models can predict the dielectric constant of this compound and its derivatives, enabling the rational design of new fluoropolymers with tailored dielectric performance for advanced electronic applications. rsc.org

Theoretical Insights into Plasma Chemistry and Degradation Mechanisms

Computational modeling is essential for understanding the complex chemical reactions that this compound undergoes in industrial plasma environments, which are crucial for semiconductor etching processes. researchgate.netcolab.ws Theoretical studies, often combining quantum chemistry methods with plasma kinetics models, reveal the compound's degradation pathways. researchgate.net

Under plasma conditions, the primary loss mechanism for this compound is through electron impact dissociation. researchgate.net This process begins with the excitation of the molecule to a triplet state, which then dissociates, primarily into isomers of C₅F₇. researchgate.net These radical species are highly reactive and undergo further electron impact dissociation. researchgate.net

This degradation cascade leads to the formation of several key stable and radical species in the gas phase. researchgate.net Theoretical calculations show that subsequent reactions produce species like C₅F₅ (an isomer with two conjugated pi bonds) and C₅F₆ (an isomer with a folded ring structure). researchgate.net These larger, stable fluorocarbon molecules are identified as important precursors for polymer deposition on surfaces during the etching process. researchgate.net The degradation also produces smaller fragments, such as C₂F₄ and CF₂, as well as atomic fluorine (F), which is the primary etchant species responsible for removing material from the substrate. researchgate.net

Atmospheric degradation has also been studied theoretically. The primary removal process in the atmosphere is initiated by reaction with the hydroxyl (OH) radical. researchgate.net This reaction leads to the opening of the carbon ring and the formation of various oxygenated products, such as F(O)CCF₂CF₂CF₂CF(O) and carbonyl difluoride. researchgate.net

The table below summarizes key species involved in the plasma chemistry of this compound.

SpeciesRole in Plasma
c-C₅F₈Parent feed gas. researchgate.net
C₅F₇Primary dissociation product from electron impact. researchgate.net
C₅F₆, C₅F₅Stable degradation products; important for polymer deposition. researchgate.net
F (atomic)Primary etch precursor, produced from dissociation of the feed gas and its products. researchgate.net
CF₂, CF₃Smaller radical fragments contributing to plasma chemistry and surface interactions. researchgate.net
Summary of key species and their roles in this compound plasma. researchgate.net

Environmental Chemistry and Atmospheric Fate of Octafluorocyclopentene

Atmospheric Reaction Kinetics

The atmospheric chemistry of octafluorocyclopentene (c-C5F8) is primarily dictated by its reactions with naturally occurring atmospheric oxidants. The predominant removal process for this compound from the atmosphere is its reaction with the hydroxyl radical (OH). sci-hub.se

Studies have determined the rate coefficient for the gas-phase reaction of OH radicals with this compound over a range of temperatures. sci-hub.se The relative rate method has been used to measure the rate constants for the reaction of this compound with both OH radicals and Cl atoms at 295 K in a diluent of N2 or air. researchgate.net

The measured rate constants are as follows:

k(OH + this compound) = (1.01 ± 0.16) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.net

k(Cl + this compound) = (1.02 ± 0.11) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 295 K. researchgate.net

The reaction with OH radicals is expected to be the main atmospheric removal pathway. sci-hub.se The reaction proceeds via the addition of the OH radical to the carbon-carbon double bond of the molecule. sci-hub.se

Interactive Data Table: Reaction Rate Constants of this compound

ReactantRate Constant (cm³ molecule⁻¹ s⁻¹)Temperature (K)Reference
OH Radical(1.01 ± 0.16) × 10⁻¹³295 researchgate.net
Cl Atom(1.02 ± 0.11) × 10⁻¹²295 researchgate.net

The atmospheric lifetime of a compound is the time it takes for its concentration to be reduced to 1/e (about 37%) of its original amount. It is inversely proportional to the rate of its reaction with atmospheric oxidants.

Based on the reaction rate constant with OH radicals, the atmospheric lifetime of this compound has been estimated. One study calculated the lifetime to be 104 days, while another estimated it to be 236 days. researchgate.net These relatively short lifetimes suggest that this compound does not persist in the atmosphere for extended periods. sci-hub.se

Degradation Pathways and Byproduct Formation in the Atmosphere

The atmospheric degradation of this compound is initiated by its reaction with OH radicals, which leads to the opening of the cyclopentene (B43876) ring. researchgate.net This process results in the formation of several degradation byproducts.

The primary mechanism involves the addition of the OH radical to the double bond, forming a peroxy radical (RO2) after reacting with O2. sci-hub.se This is considered the irreversible loss pathway for the parent compound in the atmosphere. sci-hub.se

Research has identified the major end-products of the OH radical-initiated oxidation of this compound. In one study, the observed products and their molar yields were:

F(O)CCF2CF2CF2CF(O) : 0.66 researchgate.net

CF2O (Carbonyl fluoride) : 0.63 researchgate.net

CO2 (Carbon dioxide) : 0.43 researchgate.net

The high yield of the C5-dicarbonyl product is consistent with the ring-opening mechanism at the double bond. researchgate.net The total carbon mass balance in these experiments was approximately 1.0 ± 0.15, indicating that the major degradation products have been accounted for. researchgate.net The formation of COF2, CO2, CO, and FC(O)OH are considered to have a negligible environmental effect.

Research on Global Warming Potential and Environmental Impact Comparison

The Global Warming Potential (GWP) is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, relative to carbon dioxide. Due to its relatively short atmospheric lifetime, this compound has a low GWP. pmarketresearch.com

The 100-year time horizon GWP for this compound has been estimated to be 28 and 46.2 in separate studies. researchgate.net This is significantly lower than that of many traditional fluorinated compounds, such as sulfur hexafluoride (SF6), making it a more environmentally friendly alternative in applications like semiconductor manufacturing. pmarketresearch.com The radiative efficiency of this compound has been reported as 0.25 W m⁻² ppb⁻¹ and 0.38 W m⁻² ppb⁻¹. researchgate.net

Its low GWP and superior performance characteristics make it an attractive substitute for gases with high environmental impact. pmarketresearch.com The semiconductor industry, for instance, is increasingly adopting this compound to align with sustainability goals and regulatory requirements aimed at reducing greenhouse gas emissions. pmarketresearch.compmarketresearch.com

Interactive Data Table: Environmental Impact of this compound

ParameterValueReference
Atmospheric Lifetime104 days researchgate.net
Atmospheric Lifetime236 days researchgate.net
100-year GWP28 researchgate.net
100-year GWP46.2 researchgate.net
Radiative Efficiency (W m⁻² ppb⁻¹)0.25 researchgate.net
Radiative Efficiency (W m⁻² ppb⁻¹)0.38 researchgate.net

Development of Environmentally Benign Synthesis and Usage Protocols

Efforts are underway to develop more sustainable methods for producing and using this compound, minimizing its environmental footprint throughout its lifecycle.

Research into greener synthesis routes aims to reduce waste and avoid hazardous reagents. One novel approach involves a fluorination route using chromium-magnesium catalysts, which is reported to reduce solvent waste and achieve high purity. Another method describes the synthesis of this compound from the selective fluorination of 1,4-dichlorohexafluorocyclopentene with a yield of 32.5%. nih.gov Additionally, this compound has been used as a coupling reagent in regio-controlled addition-elimination reactions to create terminally unsaturated monomers under green protocols. rsc.org

In terms of usage, the shift towards this compound in the semiconductor industry is driven by its lower environmental impact compared to traditional gases. pmarketresearch.compmarketresearch.com The development of protocols for its use in applications like plasma etching focuses on maximizing efficiency and minimizing emissions. pmarketresearch.com The trend towards sustainable production processes and recycling initiatives for fluorinated compounds aligns with global environmental goals. github.com

Future Directions and Emerging Research Avenues for Octafluorocyclopentene

Exploration of Novel Synthetic Methodologies

The development of efficient, scalable, and environmentally benign synthetic routes to octafluorocyclopentene and its derivatives is a primary focus of ongoing research. While industrial production methods exist, they often involve harsh conditions or multi-step processes. researchgate.netgoogle.com Future research is directed towards more streamlined and sustainable approaches.

One promising avenue is the refinement of fluorination techniques. Current industrial methods often involve the chlorination of cyclopentene (B43876) to octachlorocyclopentene (B1218754), followed by a high-temperature reaction with potassium fluoride (B91410). google.com Innovations in this area could involve the use of milder fluorinating agents, alternative solvents to improve reaction efficiency and product separation, and the development of catalytic methods to reduce the required temperature and stoichiometry of reagents. For instance, a method has been described that involves the fluorination of 1,2-dichlorocyclopentane (B80874) using diluted fluorine gas under milder conditions, which is presented as a greener synthetic process. wipo.int Another approach involves the fluorination of 1-chloroheptafluorocyclopentene with an alkali metal fluoride in a mixed solvent system. google.com

Continuous flow chemistry presents another significant opportunity for the synthesis of this compound. This technology can offer improved control over reaction parameters, enhanced safety for handling reactive intermediates, and potential for seamless integration into larger-scale production processes. The development of robust and efficient continuous flow methods could lead to more cost-effective and on-demand production of this key chemical.

A comparative look at different synthetic strategies is presented in the table below:

Starting MaterialKey ReagentsReaction ConditionsAdvantages
CyclopenteneChlorine, Anhydrous Potassium Fluoride, SulfolaneTemperature programming, high-temperature substitutionHigh yield and purity
1,2-dichlorocyclopentaneDiluted fluorine gas, Carbon tetrachloride0-50 °CMilder conditions, greener process
1-chloroheptafluorocyclopenteneAlkali metal fluoride, aprotic polar solvent, glycol ether≥ 85 °CUtilizes a more fluorinated starting material

Elucidation of Undiscovered Reactivity Patterns

This compound is known for its susceptibility to nucleophilic attack, a characteristic that has been exploited to create a variety of substituted derivatives. However, a deeper understanding of its reactivity with a broader range of nucleophiles and the factors that control the extent of substitution is an active area of research.

Recent computational studies have delved into the origins of this compound's polyelectrophilicity, providing a rationale for the controlled mono-, di-, tri-, and tetrasubstitution of its fluoride ions. acs.org These theoretical insights are invaluable for predicting and controlling the outcomes of reactions with complex nucleophiles. Future experimental work will likely focus on verifying these computational predictions and expanding the scope of nucleophiles used. This includes exploring reactions with more sterically hindered or electronically diverse nucleophiles to synthesize novel, highly functionalized cyclopentene rings.

The reaction of this compound with various carbon nucleophiles, such as organolithium reagents, Grignard reagents, heteroaromatic lithium reagents, enolates, and phosphonium (B103445) ylides, has been shown to produce a range of mono- and di-substituted products. researchgate.netresearchgate.net The selectivity of these reactions is often dependent on the reaction conditions and the nature of the nucleophile. A systematic investigation into these dependencies will enable more precise control over the synthesis of specifically substituted perfluorocyclopentenes.

The following table summarizes the observed reactivity with different classes of carbon nucleophiles:

Nucleophile ClassTypical ProductsKey Findings
Organolithium reagentsSymmetrical disubstituted perfluorocyclopentenesGood to high yields
Grignard reagentsMonosubstituted perfluorocyclopentenesAllows for sequential substitution
Heteroaromatic lithium reagentsMono- or 1,2-disubstituted productsProduct distribution can be controlled by addition order
Sodiomalonate1,3-disubstituted productSmooth reaction in high yield
Phosphonium ylidePR3-terminated fluorinated π-conjugated ketone and phosphonium saltSelective formation of specific products

Development of Advanced Materials with Tuned Properties

The unique properties of this compound make it an attractive building block for advanced materials with tailored characteristics. Its primary application in the semiconductor industry is as an etching gas for plasma etching processes. researchgate.nettoxicdocs.orgnih.govemdgroup.com Future research in this area will likely focus on optimizing plasma chemistries involving this compound to achieve even higher selectivity and finer control in the fabrication of next-generation microelectronics.

Beyond its use as an etchant, this compound is a versatile monomer for the synthesis of high-performance fluoropolymers. For example, it has been used to develop fluorinated diamine-based benzoxazines which, after thermal curing, form resins with low dielectric constants and excellent thermal stability. acs.org These properties are highly desirable for applications in the aerospace and microelectronic industries. acs.org Another class of materials, perfluorocyclopentenyl (PFCP) aryl ether polymers, has been prepared through the polycondensation of this compound with bisphenols, yielding semifluorinated polymers with high crystallinity and thermal stability. researchgate.net

Future research will likely explore the copolymerization of this compound with a wider range of monomers to create polymers with a broad spectrum of tunable properties, including:

Optical Properties: For applications in optoelectronic devices.

Surface Properties: To create materials with specific wetting and adhesion characteristics.

Mechanical Properties: For the development of robust and durable materials for demanding environments.

The table below highlights the properties of some advanced materials derived from this compound:

MaterialMonomersKey PropertiesPotential Applications
Fluorinated Polybenzoxazine ResinsThis compound, fluorinated diaminesLow dielectric constants (k = 2.6–3.2), excellent thermal stability, high char yieldsFlame-resistant materials, aerospace, microelectronics
Perfluorocyclopentenyl (PFCP) Aryl Ether PolymersThis compound, bisphenolsHigh crystallinity, excellent thermal stabilityHigh-performance thermoplastics

Integration into Interdisciplinary Research Fields

The unique combination of properties offered by this compound and its derivatives is leading to their integration into a variety of interdisciplinary research fields.

In materials science , beyond the development of polymers, this compound is being investigated as a precursor for the synthesis of complex fluorocarbon molecules and as a lubricant additive for extreme environments. gascylindertank.com Its high thermal stability makes it suitable for high-temperature applications. gascylindertank.com

In the field of optoelectronics , the nucleophilic substitution reaction of this compound is utilized to synthesize disubstituted perfluorocyclopentenes that are attractive compounds for these applications. Specifically, it is a key building block in the synthesis of diarylethene-based photochromic materials, which have potential applications in optical data storage and molecular switches.

The potential of this compound as a versatile building block in medicinal chemistry is an emerging area of interest. While not yet widely explored, the introduction of the perfluorocyclopentene motif into bioactive molecules could lead to novel compounds with enhanced metabolic stability, lipophilicity, and binding affinity. The ability to functionalize the ring with various substituents provides a platform for creating diverse molecular architectures for drug discovery.

Enhanced Computational Modeling and Predictive Capabilities

Computational chemistry is playing an increasingly vital role in accelerating the discovery and development of new applications for this compound. Theoretical studies are providing unprecedented insights into its electronic structure, reactivity, and behavior in complex environments.

Recent computational investigations have successfully modeled the reaction of this compound with nucleophiles, explaining its polyelectrophilicity and providing a basis for predicting the outcome of substitution reactions. acs.org Quantum chemistry methods have also been employed to develop a detailed mechanism for the plasma chemistry of this compound, which is crucial for optimizing its use in semiconductor manufacturing. researchgate.net These models can predict the formation of various reactive species in the plasma and their impact on the etching process. researchgate.net

Future directions in computational modeling will likely focus on:

Predictive Reaction Design: Developing more accurate and efficient computational models to predict the outcome of unknown reactions of this compound, thereby guiding synthetic efforts.

Materials by Design: Using computational simulations to predict the properties of novel polymers and materials derived from this compound before they are synthesized, enabling the rational design of materials with specific functionalities.

Understanding Complex Systems: Modeling the interaction of this compound and its derivatives with biological systems to explore their potential in medicinal chemistry and to assess their environmental impact.

Electron spin resonance (ESR) spectroscopic and computational studies have also been used to characterize the radical anion of this compound, revealing distortions in its geometrical structure upon one-electron reduction. acs.orgacs.org This fundamental understanding of its electronic behavior is essential for its application in electronic devices.

Q & A

Basic: What methodologies are recommended for synthesizing octafluorocyclopentene with minimal environmental impact?

Answer: A novel fluorination route using chromium-magnesium catalysts (Cr:Mg = 9:1) reduces solvent waste and achieves near-zero pollution. The catalyst is prepared via precipitation at pH 7.5–8.5, calcined at 450°C under nitrogen, and activated with HF/H₂ gas. Reactants like 1,2-dichlorohexafluorocyclopentene are fluorinated in a tubular reactor at 290°C, yielding this compound with >95% purity (see Table 2 in ). This method avoids traditional fluorination solvents, addressing recycling challenges and environmental contamination .

Basic: How can researchers structurally characterize this compound to confirm its geometry and purity?

Answer:

  • 2D/3D Structural Analysis : Use skeletal formulas (SMILES: FC1=C(F)C(F)(F)C(F)(F)C1(F)F) and ball-and-stick models to visualize the five-membered ring with eight fluorine substituents ( ).
  • Spectroscopy : ¹⁹F NMR identifies fluorine environments, while GC-MS confirms molecular weight (212.04 g/mol).
  • Crystallography : Refinement tools like SHELXL validate bond lengths and angles ( ).
  • Purity : Monitor via vapor pressure (30.7 kPa at 0°C) and boiling point (27°C) ( ).

Basic: What experimental protocols are used to study this compound’s reactivity with nucleophiles?

Answer:

  • Procedure : Add butyllithium (1.6 M in hexane) to bromobenzene in THF at -78°C, followed by this compound. Stir for 1 h to form 1,2-diphenyl-3,3,4,4,5,5-hexafluorocyclopentene ( ).
  • Analysis : ¹H NMR (δ 7.43–7.29) confirms aromatic coupling. Kinetic studies compare reactivity with other perfluorocycloalkenes ( ).

Advanced: How can computational models predict this compound’s electronic properties for materials science applications?

Answer:

  • Quantum Chemistry : Density Functional Theory (DFT) calculates bond dissociation energies and electron distribution ( ).
  • QSAR/QSPR : Statistical thermodynamics models correlate structure with dielectric properties (e.g., low dielectric constants for polymer coatings) ( ).
  • Neural Networks : Predict thermodynamic stability and fluorinated byproduct formation .

Advanced: What role does this compound play in synthesizing fluorinated macrocycles for biomedical research?

Answer:

  • Macrocycle Synthesis : React linear peptides with this compound at 0–25°C to generate spiroheterocyclic scaffolds. No catalysts are required ( ).
  • Applications : These macrocycles mimic protein surface loops and exhibit passive membrane permeability (PAMPA assays), making them candidates for drug delivery .

Advanced: How should researchers resolve contradictions in catalytic fluorination data across studies?

Answer:

  • Controlled Variables : Compare catalyst composition (e.g., Cr/Mg ratios) and reaction temperatures ( , Tables 2–3).
  • Byproduct Analysis : Use GC-MS to identify intermediates (e.g., chlorofluorocyclopentenes) and optimize selectivity.
  • Replicate Studies : Follow standardized protocols (e.g., IUPAC guidelines) to ensure reproducibility ().

Basic: What safety protocols are critical when handling this compound in lab settings?

Answer:

  • Storage : Refrigerate (-70°C melting point) in inert gas-sealed containers ( ).
  • PPE : Use HF-resistant gloves, eye protection, and fume hoods (Risk Code R36/37/38).
  • Detection : Deploy gas sensors (e.g., RKI GD-70D) for real-time monitoring (0–5 ppm range) ( ).

Advanced: How does this compound contribute to atmospheric chemistry studies?

Answer:

  • Ozone Depletion Potential (ODP) : Compare reaction kinetics with OH radicals (kOH ~2.5×10⁻¹³ cm³/molecule/s) to assess environmental impact ().
  • Degradation Pathways : Use UV-VIS spectroscopy to track photolytic decomposition products (e.g., perfluorocarbons) .

Advanced: What methodologies quantify this compound’s thermodynamic stability under extreme conditions?

Answer:

  • Vapor Pressure Analysis : Measure phase transitions using manometric methods ( ).
  • High-Pressure DSC : Evaluate decomposition thresholds (>300°C) for industrial polymer applications ().
  • Computational Models : Validate via Statistical Rate Theory (SRT) and ab initio calculations .

Advanced: How can researchers optimize fluorination catalysts for this compound synthesis?

Answer:

  • Catalyst Screening : Test Cr/Mg ratios (e.g., 85:15 vs. 90:10) and activation times ( ).
  • Surface Characterization : Use BET analysis to correlate catalyst porosity with yield.
  • Kinetic Profiling : Compare Arrhenius plots for competing pathways (e.g., Cl/F exchange vs. ring opening) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.